CART (55-102) (大鼠)

货号 B561573

CAS 编号:

209615-79-2

分子量: 5259.232

InChI 键: XXBSYMBQWAWYIX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

CART (55-102) (rat) is a cocaine- and amphetamine-regulated transcript (CART) with potent appetite-suppressing activity . It is a satiety factor that inhibits normal and starvation-induced feeding. It is closely related to the actions of leptin and neuropeptide Y and blocks the neuropeptide Y-induced feeding response .

Synthesis Analysis

The synthesis of CART (55-102) involves the replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr (Me) or Phe (NO2) residues . The synthesized analogues, [Tyr (Me)58,62]CART55-102 and [Phe (NO2)58,62]CART55-102, were compared with the parent peptide for their in vivo inhibitory activity on food intake induced by NPY .Molecular Structure Analysis

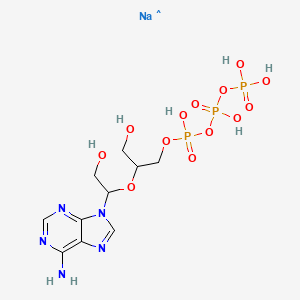

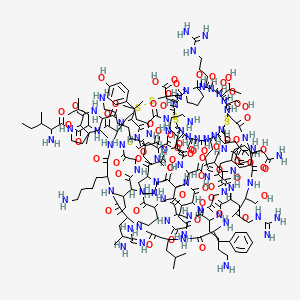

The molecular weight of CART (55-102) (rat) is 5259.21 . Its formula is C 226 H 367 N 65 O 65 S 7 . The sequence is IPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL, with modifications including disulfide bridges at 14-32, 20-40, and 34-47 .Chemical Reactions Analysis

The replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr (Me) or Phe (NO2) residues resulted in different anorectic activities . [Phe (NO2)58,62]CART55-62 exhibited 2-fold higher anorectic activity on the food intake induced by NPY as compared with the parent peptide . On the other hand, [Tyr (Me)58,62]CART55-102 exhibited less potent anorectic activity than the parent peptide .Physical And Chemical Properties Analysis

CART (55-102) (rat) is soluble to 1 mg/ml in water . It should be stored at -20°C .科学研究应用

Application in Pain Management

- Summary of Application : CART (55-102) (rat) has been found to have an antihyperalgesic effect, meaning it can reduce heightened sensitivity to pain .

- Methods of Application : In a study, the peptide was used in a carrageenan-evoked inflammation model in rats. The peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn .

- Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Application in Drug Reward Modulation

- Summary of Application : CART (55-102) (rat) has been found to modulate the rewarding effects of D-amphetamine (AMPH), a stimulant drug .

- Methods of Application : In a study, rats were implanted with bilateral cannulae in the basolateral amygdala (BLA) and subjected to place conditioning. The rats were conditioned with either intra-BLA infusions of artificial cerebral spinal fluid or one of three doses of CART 55–102 .

- Results or Outcomes : The study found that the affective properties of intra-BLA CART 55–102 and its ability to either facilitate or block AMPH reward are dose-dependent .

Application in Appetite Suppression

- Summary of Application : CART (55-102) (rat) is a satiety factor with potent appetite-suppressing activity .

- Methods of Application : The peptide is closely associated with leptin and neuropeptide Y, and can induce anxiety and stress-related behavior .

- Results or Outcomes : The peptide is used in research to understand the mechanisms of appetite suppression and could potentially be used in the treatment of obesity .

Application in Inflammatory Pain Management

- Summary of Application : CART (55-102) (rat) has been found to regulate spinal pain transmission during peripheral inflammation .

- Methods of Application : In a study, the peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model .

- Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Application in Neuropathic Pain Management

- Summary of Application : CART (55-102) (rat) has been found to inhibit neuropathic pain produced by partial sciatic nerve ligation .

- Methods of Application : In a study, the peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model .

- Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Application in Inflammatory Pain Management

- Summary of Application : CART (55-102) (rat) has been found to regulate spinal pain transmission during peripheral inflammation .

- Methods of Application : In a study, the peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model .

- Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

Application in Neuropathic Pain Management

- Summary of Application : CART (55-102) (rat) has been found to inhibit neuropathic pain produced by partial sciatic nerve ligation .

- Methods of Application : In a study, the peptide was found to inhibit dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model .

- Results or Outcomes : The study found that CART (55-102) does not alter the acute nociceptive threshold but shows an antihyperalgesic effect in carrageenan-induced inflammation .

安全和危害

属性

IUPAC Name |

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBSYMBQWAWYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C226H367N65O65S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5259 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CART (55-102) (rat) | |

Citations

For This Compound

13

Citations

Cocaine- and amphetamine-regulated transcript (CART) is a highly expressed hypothalamic transcript that is concentrated in areas associated with the stress response. There is …

Number of citations: 121

academic.oup.com

Cocaine- and amphetamine-regulated transcript (CART) is an anorexigenic peptide widely expressed in the central, peripheral, and enteric nervous systems. CART is also expressed in …

Number of citations: 80

diabetesjournals.org

Objective: Cocaine- and amphetamine-regulated transcript (CART) is a recently described neuropeptide widely expressed in the rat brain. CART is abundant in hypothalamus nuclei …

Number of citations: 43

www.sciencedirect.com

OBJECTIVE: CART is involved in the control of food intake and hormonal secretion. We aimed to evaluate the effects of CART on hormonal profile in starved rats. METHODS: Study …

Number of citations: 9

www.nel.edu

Cocaine and Amphetamine Regulated Transcript (CART) peptide is a putative neuropeptide, which has been implicated in a variety of physiological processes including feeding, …

Number of citations: 4

wrap.warwick.ac.uk

Cocaine- and amphetamine-regulated transcript (CART) is a neuropeptide found throughout the brain, particularly in the nucleus accumbens (NAcc) and hypothalamus. CART was …

Number of citations: 17

www.sciencedirect.com

Cocaine‐ and amphetamine‐regulated transcript ( CART ) peptide is a widely distributed neurotransmitter that attenuates cocaine‐induced locomotor activity when injected into the …

Number of citations: 9

onlinelibrary.wiley.com

The goals of this study were to localize the neuropeptide Cocaine- and Amphetamine-Regulated Transcript (CART) in primate retinas and to describe the morphology, neurotransmitter …

Number of citations: 5

www.sciencedirect.com

Cocaine- and amphetamine-regulated transcript (CART) is one of the two known mediators of the leptin regulation of bone mass. Cart is expressed in both the brain and peripheral …

Number of citations: 49

academic.oup.com

Background/Aims: Kisspeptin is the major excitatory regulator of gonadotropin-releasing hormone (GnRH) neurons and is responsible for basal GnRH/LH release and the GnRH/LH …

Number of citations: 16

karger.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)